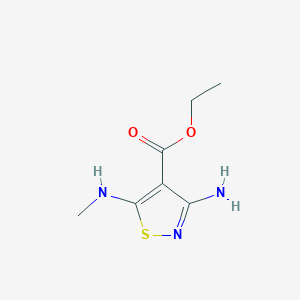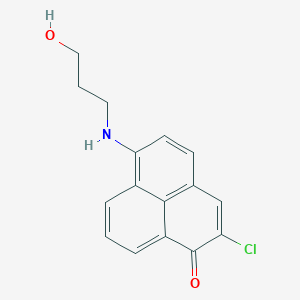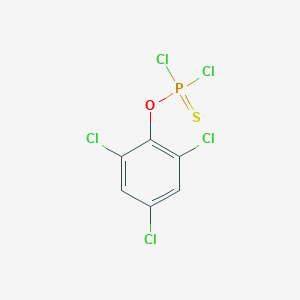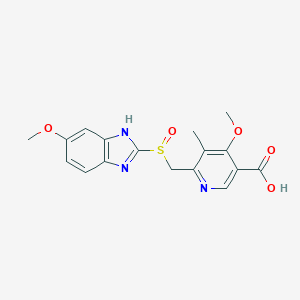
4-甲氧基-6-(((6-甲氧基-1H-苯并咪唑-2-基)亚砜基)甲基)-5-甲基-3-吡啶羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid involves several steps, starting from basic pyridine or benzimidazole derivatives. For instance, one key intermediate for the preparation of chiral proton pump inhibitors includes a synthesis route from 2,3-dimethylpyridine, emphasizing the importance of the sulfinyl and methoxy functional groups in these molecules (Yang, 2008).
Molecular Structure Analysis
The structure of molecules similar to 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid is characterized by the presence of methoxy and sulfinyl groups attached to pyridine and benzimidazole rings. These functional groups play a crucial role in the molecule's reactivity and physical properties. For example, the structure of omeprazole, a compound within the same class, reveals an almost extended form due to the trans conformation of the methylsulfinyl group, linking the pyridine and benzimidazole rings (Ohishi et al., 1989).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves the transformation of the sulfinyl group under specific conditions. These transformations can significantly affect the molecule's stability and reactivity, making them crucial for understanding the compound's chemical behavior. For instance, the synthesis of stable solvates of related compounds has been explored to improve stability while maintaining antiulcer activity, highlighting the importance of the sulfinyl group in these molecules (Yamada et al., 1996).
科学研究应用
质子泵抑制剂的新合成和杂质
关于质子泵抑制剂的合成和药物杂质的研究,包括奥美拉唑,突出了开发这些化合物的创新方法。奥美拉唑是4-甲氧基-6-(((6-甲氧基-1H-苯并咪唑-2-基)亚砜基)甲基)-5-甲基-3-吡啶羧酸的近似化学衍生物,通过涉及5-甲氧基硫代苯并咪唑导致酯的形成的过程合成,然后与2-氯甲基-4-甲氧基-3,5-二甲基-吡啶的格氏试剂偶联。这种合成途径以其简单性和效率而闻名,导致了预期产生的药物杂质的产量,可作为进一步研究质子泵抑制剂开发的标准(S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019)。
苯并咪唑衍生物的化学和性质
对含有苯并咪唑的化合物的化学和性质进行全面审查,如4-甲氧基-6-(((6-甲氧基-1H-苯并咪唑-2-基)亚砜基)甲基)-5-甲基-3-吡啶羧酸,提供了有关它们的合成、生物活性和潜在应用的见解。这项研究强调了苯并咪唑衍生物的多样应用,突出了它们在药物化学中的重要作用,因为它们具有广泛的药理活性(M. Boča, R. Jameson, W. Linert, 2011)。
药物制剂中的分光光度估计
关于用于估计埃索美拉唑镁的分光光度法,这是一种与奥美拉唑相关且结构类似于4-甲氧基-6-(((6-甲氧基-1H-苯并咪唑-2-基)亚砜基)甲基)-5-甲基-3-吡啶羧酸的化合物,在片剂制剂中的重要性强调了准确和可重复的方法对这类化合物在药品中的定量的重要性。这项研究有助于确保含有质子泵抑制剂的药物的质量和功效(N. Jain, S. Kulkarni, D. Jain, S. Jain, 2012)。
Hoechst类似物的DNA结合和生物学意义
关于Hoechst 33258及其类似物的研究,这些类似物与苯并咪唑衍生物具有相似的结构基团,提供了有关它们结合DNA小沟的能力的宝贵信息。这种相互作用对于这类化合物在生物技术应用中的使用具有重要意义,包括荧光染色和潜在的治疗用途。对这些相互作用的理解有助于开发具有改进功效和特异性的新药(U. Issar, R. Kakkar, 2013)。
杂环胺的环境和毒理学研究
对杂环芳香胺的环境和毒理方面的调查,这些化合物与苯并咪唑衍生物的结构类似,强调了了解这些化合物的命运和影响的重要性。这项研究对评估与暴露于这类化学物质相关的潜在健康风险至关重要,有助于开发更安全、更环保的药物(S. F. Teunissen, H. Rosing, A. Schinkel, J. Schellens, J. Beijnen, 2010)。
作用机制
Target of Action
Carboxyomeprazole, also known as 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid, primarily targets the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is expressed in high quantities by the parietal cells of the stomach .
Mode of Action
Carboxyomeprazole is a proton pump inhibitor (PPI) . It suppresses stomach acid secretion by specific inhibition of the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . This results in a decrease in gastric acid secretion and an increase in the pH of the stomach, which can help in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Biochemical Pathways
Carboxyomeprazole is a metabolite of omeprazole . The biochemical reaction from 5-hydroxyomeprazole to carboxyomeprazole is part of the metabolic pathway of omeprazole . Omeprazole is mainly metabolized by CYP2C19 to hydroxyomeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . The CYP2C19 also mediates the metabolism of many clinically used drugs .
Pharmacokinetics
The pharmacokinetics of carboxyomeprazole can be understood by studying the pharmacokinetics of omeprazole, its parent drug. Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics and anti-gastric acid secretion of omeprazole have been modeled in CYP2C19 extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs) and ultrarapid metabolizers (UMs) following oral or intravenous administration . The model predictions were within 0.5–2.0-fold of the observed values, indicating successful development .
Result of Action
The primary result of carboxyomeprazole’s action is the reduction of gastric acid secretion . This leads to an increase in gastric pH, which can help in the management of conditions like GERD and peptic ulcers . It also promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of carboxyomeprazole. For instance, genetic polymorphisms in CYP2C19 can affect the metabolism of omeprazole and thus the formation of carboxyomeprazole . Furthermore, the presence of food can affect the absorption and hence the bioavailability of omeprazole . These factors need to be considered when administering carboxyomeprazole for therapeutic purposes.
属性
IUPAC Name |
4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGFNZYFRUUYBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid | |
CAS RN |
120003-72-7 |
Source


|
| Record name | 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120003727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHOXY-6-(((6-METHOXY-1H-BENZIMIDAZOL-2-YL)SULFINYL)METHYL)-5-METHYL-3-PYRIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUG14384Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



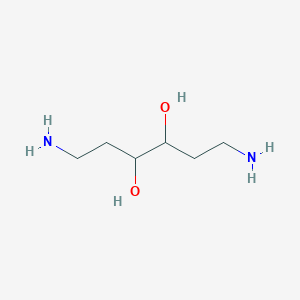


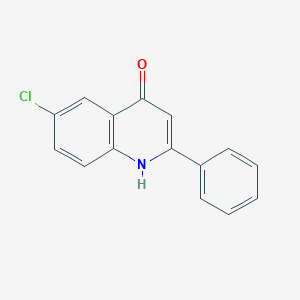

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
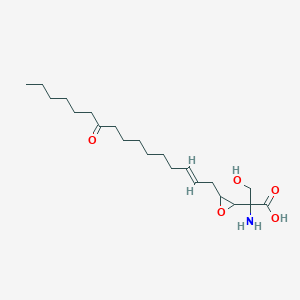
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)

